molecular formula C8H15NO4 B12576659 4-[Hydroxy(isobutyryl)amino]butanoic acid CAS No. 608527-41-9

4-[Hydroxy(isobutyryl)amino]butanoic acid

Cat. No.: B12576659
CAS No.: 608527-41-9
M. Wt: 189.21 g/mol
InChI Key: OXUJXLNNEFKSPT-UHFFFAOYSA-N
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Description

4-[Hydroxy(isobutyryl)amino]butanoic acid is a chemical compound with the molecular formula C8H15NO4 It is a derivative of butanoic acid, featuring a hydroxy group and an isobutyryl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(isobutyryl)amino]butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobutanoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the enzymatic synthesis using engineered bacteria that can produce the compound from simple precursors. This biotechnological approach is advantageous due to its sustainability and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(isobutyryl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the isobutyryl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-[Oxoisobutyryl)amino]butanoic acid.

    Reduction: 4-[Hydroxy(isobutyryl)amino]butanol.

    Substitution: 4-[Alkyl(isobutyryl)amino]butanoic acid derivatives.

Scientific Research Applications

4-[Hydroxy(isobutyryl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(isobutyryl)amino]butanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxy and isobutyryl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutanoic acid: A simpler analog without the isobutyryl group.

    4-Aminobutanoic acid: Lacks the hydroxy and isobutyryl groups.

    Isobutyric acid: Contains the isobutyryl group but lacks the amino and hydroxy groups.

Uniqueness

4-[Hydroxy(isobutyryl)amino]butanoic acid is unique due to the presence of both hydroxy and isobutyryl groups attached to the amino group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

608527-41-9

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

4-[hydroxy(2-methylpropanoyl)amino]butanoic acid

InChI

InChI=1S/C8H15NO4/c1-6(2)8(12)9(13)5-3-4-7(10)11/h6,13H,3-5H2,1-2H3,(H,10,11)

InChI Key

OXUJXLNNEFKSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CCCC(=O)O)O

Origin of Product

United States

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